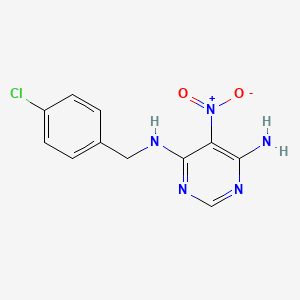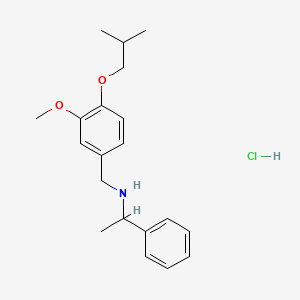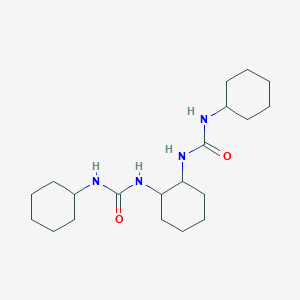
1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl thiocyanate
Overview
Description
1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl thiocyanate is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as FDP-PTC and is a member of the pyrrolidinylthiocyanate class of compounds. FDP-PTC has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
FDP-PTC has been shown to interact with various enzymes and proteins in the body, leading to its observed effects. For example, FDP-PTC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. FDP-PTC has also been shown to interact with the protein kinase C (PKC) pathway, which is involved in various cellular processes.
Biochemical and Physiological Effects:
FDP-PTC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. FDP-PTC has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. FDP-PTC has also been shown to induce apoptosis in cancer cells and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
FDP-PTC has several advantages for use in lab experiments, including its high purity and stability. FDP-PTC can be easily synthesized using various methods, and its effects can be easily measured using various assays. However, one limitation of FDP-PTC is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on FDP-PTC, including its potential use in the development of new anti-inflammatory and anti-cancer drugs. FDP-PTC may also be studied for its effects on other enzymes and proteins in the body. Additionally, FDP-PTC may be studied for its potential use in the development of new materials with unique properties.
Conclusion:
In conclusion, FDP-PTC is a promising compound that has gained attention in scientific research for its potential applications in various fields. FDP-PTC has been synthesized using various methods and has shown promising results in scientific research. FDP-PTC has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. FDP-PTC has several advantages for use in lab experiments, including its high purity and stability. There are several future directions for research on FDP-PTC, including its potential use in the development of new drugs and materials.
Scientific Research Applications
FDP-PTC has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, FDP-PTC has been shown to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, FDP-PTC has been studied for its effects on various enzymes and protein interactions. In materials science, FDP-PTC has been studied for its potential use in the development of new materials.
properties
IUPAC Name |
[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2S/c12-7-1-3-8(4-2-7)14-10(15)5-9(11(14)16)17-6-13/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCYYOHSXGOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)SC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl] thiocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140368.png)
![N-{[4-allyl-5-({2-oxo-2-[(1-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140373.png)
![methyl 2-[(1-adamantylacetyl)amino]benzoate](/img/structure/B4140375.png)
![7-isopropyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B4140380.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4140389.png)
![N-{[4-allyl-5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140396.png)

![N-{3-[(1-adamantylacetyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4140423.png)
![N-(3-{2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4140431.png)
![2-[(1-adamantylacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4140443.png)
![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4140459.png)
